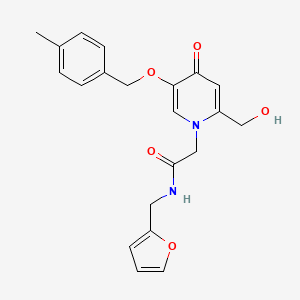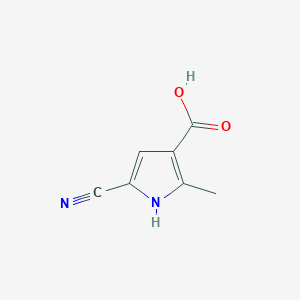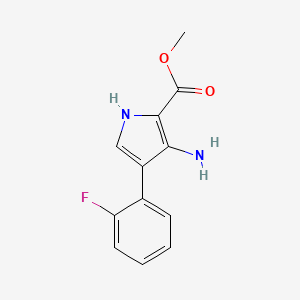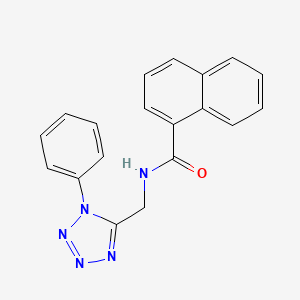
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C19H15N5O and its molecular weight is 329.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
Research focused on the computational and pharmacological evaluation of novel derivatives, including those related to the tetrazole and naphthamide structures, has shown significant promise in areas such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain compounds demonstrated moderate inhibitory effects across various assays, highlighting their potential in therapeutic applications (M. Faheem, 2018) [https://consensus.app/papers/computational-pharmacological-evaluation-heterocyclic-faheem/10f38a1e641255a98a5137aaf8916f22/?utm_source=chatgpt].
Anticonvulsant Activity
Novel N(1)-{5-[(naphthalene-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}-N(4)-(4-substitutedbenzaldehyde)-semicarbazone derivatives were designed and synthesized, showing significant anticonvulsant activities. These findings support the development of new therapeutic agents targeting seizure disorders (H. Rajak et al., 2010) [https://consensus.app/papers/novel-semicarbazones-based-rajak/e0a366f8de87540a8a99983af92f0086/?utm_source=chatgpt].
Anticoagulant Screening
Chemoselective synthesis of compounds, including those with naphthalene-1-carboxamides structures, has been explored for their anticoagulant effects in human plasma. This research contributes to the development of new drugs for preventing blood clots (T. Nguyen & E. Ma, 2017) [https://consensus.app/papers/synthesis-naminoalkylamidinophenyl-nguyen/1cb5ecd0f8175a23bd4dd509ae5dbeac/?utm_source=chatgpt].
Photophysical Studies
Investigations into the photophysical properties of naphthalene diimides and related compounds have provided insights into their potential applications in materials science, especially for optical and electronic devices. The study of their absorption, fluorescence, and photoluminescence properties is crucial for the development of novel photonic materials (P. Ganesan et al., 2007) [https://consensus.app/papers/femtosecond-timeresolved-photophysics-1458naphthalene-ganesan/d73cd2cc921459f79fd0618fdfafe81f/?utm_source=chatgpt].
Chemosensors Development
Research into the synthesis and characterization of compounds with naphthoxazole structures has led to the development of selective chemosensors for detecting toxic agents and metal ions. These findings are significant for environmental monitoring and biomedical diagnostics (Ying Hu et al., 2016) [https://consensus.app/papers/strategy-colorimetric-fluorescence-sensing-phosgene-hu/8050dde7615353d08a47032f8cd151ba/?utm_source=chatgpt].
Wirkmechanismus
Target of Action
This compound is structurally similar to other tetrazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . The specific interactions between this compound and its targets, as well as the resulting changes, need further investigation.
Biochemical Pathways
Given the diverse biological activities of tetrazole derivatives, it is likely that this compound may interact with multiple pathways
Result of Action
As a tetrazole derivative, it may share some of the biological activities observed in other compounds of this class . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(17-12-6-8-14-7-4-5-11-16(14)17)20-13-18-21-22-23-24(18)15-9-2-1-3-10-15/h1-12H,13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZFYZKYEZZYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

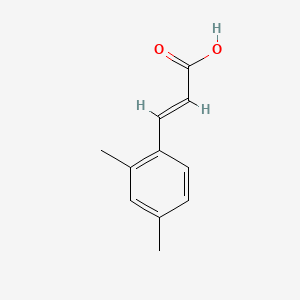
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2484956.png)
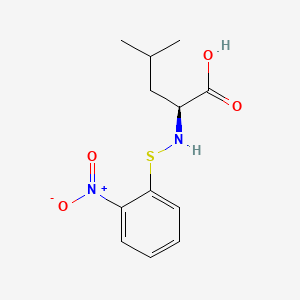
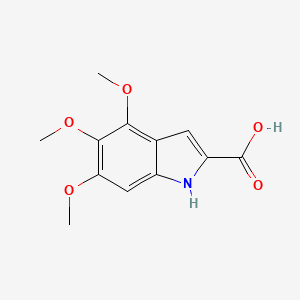
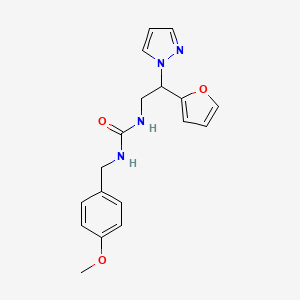
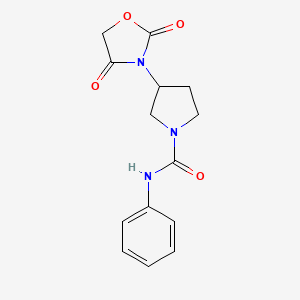
![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484962.png)
![3-Pyrazol-1-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2484965.png)


